Bavtavirine

Description

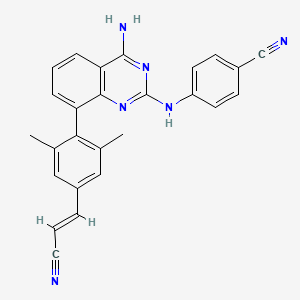

Structure

2D Structure

3D Structure

Properties

CAS No. |

1956373-71-9 |

|---|---|

Molecular Formula |

C26H20N6 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

4-[[4-amino-8-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]quinazolin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+ |

InChI Key |

HKETUZQMIFPGNG-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bavtavirine (F18) on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavtavirine, also known as F18, is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide delineates the mechanism of action of this compound, its interaction with the HIV-1 reverse transcriptase (RT) enzyme, and its efficacy against both wild-type and drug-resistant viral strains. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the key processes involved in the characterization of this promising antiretroviral compound.

Introduction

HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This enzyme is a primary target for antiretroviral therapy. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces conformational changes that inhibit the polymerase activity of the enzyme. This compound is a next-generation NNRTI designed to overcome the limitations of earlier drugs in this class, particularly the rapid emergence of drug resistance.

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to the NNRTI binding pocket (NNIBP), a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This restriction ultimately prevents the proper binding of the incoming deoxynucleoside triphosphate (dNTP) and the translocation of the primer-template complex, thereby halting DNA synthesis.

Binding Characteristics

In silico docking analyses suggest that this compound adopts a unique binding conformation within the NNIBP compared to other NNRTIs like nevirapine and efavirenz. This distinct binding mode is thought to contribute to its high potency against certain NNRTI-resistant strains.

Quantitative Data

The antiviral potency and inhibitory activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound (F18) Against Wild-Type and NNRTI-Resistant HIV-1 Strains

| HIV-1 Strain | Key Resistance Mutation(s) | This compound (F18) EC₅₀ (nM) | Nevirapine EC₅₀ (nM) | Efavirenz EC₅₀ (nM) |

| Wild-Type (NL4-3) | - | 7.4 | 10.3 | 1.7 |

| NNRTI-Resistant | Y181C | 1.0 | >10,000 | 170 |

| NNRTI-Resistant | K103N | 15.6 | 1,200 | 45 |

| NNRTI-Resistant | L100I | >5,000 | 180 | 15 |

| NNRTI-Resistant | K103N/Y181C | 25.0 | >10,000 | 250 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: Inhibition of HIV-1 Reverse Transcriptase Enzyme Activity

| Inhibitor | Wild-Type RT IC₅₀ (nM) | Y181C Mutant RT IC₅₀ (nM) |

| This compound (F18) | 8.5 | 2.1 |

| Nevirapine | 200 | >50,000 |

| Efavirenz | 2.5 | 350 |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzyme's activity in a biochemical assay.

Table 3: Synergistic Antiviral Effect of this compound (F18) and Nevirapine Against Y181C Mutant HIV-1

| Drug Combination | Combination Index (CI) at 50% Inhibition |

| This compound + Nevirapine | < 1 (Synergistic) |

A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell-Based HIV-1 Antiviral Assay (TZM-bl Assay)

This assay is used to determine the EC₅₀ of antiviral compounds.

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Production: Pseudotyped HIV-1 viruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.

-

Antiviral Assay:

-

Plate TZM-bl cells in 96-well plates.

-

Prepare serial dilutions of this compound and control drugs.

-

Pre-incubate the cells with the drug dilutions for 1-2 hours.

-

Infect the cells with a standardized amount of HIV-1 virus.

-

Incubate for 48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug) and determine the EC₅₀ value using a dose-response curve fitting software.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.

-

Reagents: Recombinant HIV-1 RT (wild-type and mutant forms), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and reaction buffer (Tris-HCl, KCl, MgCl₂, DTT).

-

Assay Procedure:

-

Prepare serial dilutions of this compound and control NNRTIs.

-

In a 96-well plate, combine the reaction buffer, template-primer, and [³H]-dTTP.

-

Add the drug dilutions to the respective wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Harvest the precipitated DNA onto glass fiber filters.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC₅₀ value.

In Vitro Selection of Drug-Resistant HIV-1

This method is used to identify the genetic pathways to resistance.

-

Cell and Virus Culture: Infect a susceptible T-cell line (e.g., MT-4) with wild-type HIV-1.

-

Drug Escalation:

-

Culture the infected cells in the presence of a sub-optimal concentration of this compound (e.g., at the EC₅₀).

-

Monitor viral replication by measuring p24 antigen levels in the culture supernatant.

-

When viral replication rebounds, harvest the virus and use it to infect fresh cells with a two-fold higher concentration of this compound.

-

Repeat this process for multiple passages.

-

-

Genotypic Analysis:

-

Extract viral RNA from the culture supernatant of resistant viruses.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase gene.

-

Sequence the amplified DNA to identify mutations.

-

Site-Directed Mutagenesis

This technique is used to create specific mutations in the RT gene to confirm their role in drug resistance.

-

Plasmid Template: Use a plasmid containing the wild-type HIV-1 RT gene.

-

Primer Design: Design primers containing the desired mutation (e.g., L100I).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

-

Template Removal: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

In Silico Docking Analysis

This computational method predicts the binding mode of this compound to HIV-1 RT.

-

Protein and Ligand Preparation:

-

Obtain the crystal structure of HIV-1 RT from the Protein Data Bank (PDB).

-

Build the 3D structure of this compound using molecular modeling software.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the NNRTI binding pocket of HIV-1 RT.

-

The software calculates the binding energy for different conformations.

-

-

Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding pocket.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound demonstrates a potent and distinct mechanism of action against HIV-1 reverse transcriptase. Its ability to inhibit a broad range of viral strains, including those resistant to conventional NNRTIs, highlights its potential as a valuable component of future antiretroviral therapeutic regimens. The synergistic effect observed with nevirapine against the Y181C mutant further underscores its potential in combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and next-generation NNRTIs.

An In-depth Technical Guide to the Bavtavirine Binding Site on HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavtavirine (also known as GS-5894) is a novel, potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under development by Gilead Sciences for the treatment of HIV-1 infection. As a member of the quinazoline class of NNRTIs, this compound exhibits a high barrier to resistance and a favorable pharmacokinetic profile, positioning it as a potential candidate for long-acting oral treatment regimens. This technical guide provides a comprehensive overview of the binding site of this compound on the HIV-1 reverse transcriptase (RT), compiling available preclinical data on its binding affinity, inhibitory activity, and resistance profile. Detailed experimental methodologies are provided for key assays, and logical relationships are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of HIV-1 replication, targeting the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA.[1][2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs are allosteric inhibitors.[3] They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the polymerase active site.[3] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.[3]

This compound belongs to the quinazoline chemical class of NNRTIs.[1][4] Preclinical studies have demonstrated its potent antiviral activity against both wild-type HIV-1 and a broad range of NNRTI-resistant strains.[2] This suggests that this compound may have distinct interactions within the NNIBP that allow it to overcome common resistance mutations.

The this compound Binding Site within the NNRTI Binding Pocket

While a specific co-crystal structure of this compound with HIV-1 RT has not been publicly released, its binding site can be inferred from its chemical class and preclinical data. The NNRTI binding pocket is a non-polar, hydrophobic cavity formed by several key amino acid residues.

The following diagram illustrates the general location of the NNRTI binding pocket on the p66 subunit of HIV-1 RT and highlights key residues known to be involved in NNRTI binding and resistance.

Figure 1: General location of the NNRTI binding pocket on HIV-1 RT.

This compound's potency against NNRTI-resistant variants suggests that its binding mode may accommodate mutations that affect other NNRTIs. For example, its quinazoline scaffold may allow for different hydrophobic and hydrogen bonding interactions within the pocket, maintaining high affinity even when key residues are altered.

Quantitative Analysis of this compound's Antiviral Activity

Preclinical data from in vitro studies have quantified the potent antiviral activity of this compound (GS-5894) against both wild-type and NNRTI-resistant HIV-1 strains. The following tables summarize the available data.

| Cell Line | HIV-1 Strain | EC50 (nM) | Selectivity Index (CC50/EC50) | Reference |

| MT-4 T-cell line | Wild-type (IIIB) | 1.5 - 4.2 | 5,152 to >66,000 | [2] |

| Primary human CD4+ T lymphocytes | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [2] |

| Monocyte-derived macrophages | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [2] |

| Table 1: In Vitro Antiviral Activity of this compound (GS-5894) against Wild-Type HIV-1. |

This compound has demonstrated superior activity against a panel of 32 NNRTI-resistant HIV-1 reporter viruses compared to other marketed NNRTIs.[2] While the specific EC50 values for each mutant are not publicly available, this broad activity is a key feature of its preclinical profile.

| Parameter | Value | Reference |

| Human plasma binding-adjusted EC95 | 122 nM | [2] |

| Table 2: Pharmacokinetic-Adjusted Antiviral Potency of this compound (GS-5894). |

Resistance Profile of this compound

In vitro resistance selection studies are crucial for predicting the potential for drug resistance development in a clinical setting. Dose-escalation experiments with this compound (GS-5894) have identified a specific mutational pathway leading to reduced susceptibility.

| Selection Method | Emergent Mutations in Reverse Transcriptase | Cross-Resistance Profile | Reference |

| Dose-escalating resistance selection | I125V + E138K + P236T | Efavirenz (EFV), Rilpivirine (RPV) | [2] |

| Table 3: In Vitro Resistance Profile of this compound (GS-5894). |

The emergence of a triple mutant highlights a distinct resistance pathway for this compound compared to first-generation NNRTIs. Understanding this pathway is critical for predicting its long-term efficacy and for designing future combination therapies.

The logical flow of how NNRTI resistance develops and how this compound's profile differs can be visualized as follows:

References

- 1. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 2. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential [natap.org]

- 3. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-HIV-1 Activity of a Novel Series of Aminoimidazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bavtavirine (CAS Number: 1956373-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavtavirine, also known as GS-5894, is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with a chemical formula of C₂₆H₂₀N₆ and a molecular weight of 416.49 g/mol .[1][2] It is being developed by Gilead Sciences for the treatment of HIV-1 infection. Preclinical studies have demonstrated its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its pharmacokinetic profile suggests the potential for a long-acting oral formulation, possibly for once-weekly dosing. This document provides an in-depth technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a quinazoline derivative with the IUPAC name 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile.[1] A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1956373-71-9 | [1] |

| Synonym | GS-5894 | [3][4] |

| Molecular Formula | C₂₆H₂₀N₆ | [1][2] |

| Molecular Weight | 416.49 g/mol | [1] |

| IUPAC Name | 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile | [1] |

| SMILES | Cc1cc(/C=C/C#N)cc(C)c1-c2cccc3c2nc(Nc4ccc(cc4)C#N)nc3N | [2] |

| InChI Key | HKETUZQMIFPGNG-SNAWJCMRSA-N | [2] |

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[7] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[7]

The following diagram illustrates the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.

Preclinical Data

Antiviral Activity

Preclinical studies have demonstrated that this compound is a potent inhibitor of HIV-1 replication across various cell types.[5] Its efficacy against both wild-type and a panel of 32 NNRTI-resistant HIV-1 variants was found to be superior to other marketed NNRTIs.[5]

| Cell Type | HIV-1 Strain | EC₅₀ (nM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| MT-4 T-cell line | Wild-type (IIIB) | 1.5 - 4.2 | 5,152 to >66,000 | [5] |

| Primary Human CD4+ T lymphocytes | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [5] |

| Monocyte-derived Macrophages | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [5] |

| Various | Panel of 32 NNRTI-resistant variants | Superior to other marketed NNRTIs | Not specified | [5] |

Resistance Profile

In dose-escalating resistance selection studies, an HIV-1 triple RT variant (I125V+E138K+P236T) emerged, which showed cross-resistance to efavirenz (EFV) and rilpivirine (RPV).[5]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats and dogs. This compound is highly bound to plasma proteins across species.[5] The predicted human clearance, uncorrected for plasma binding, is 0.17 L/h/kg.[5] These properties, combined with its metabolic stability, support the potential for once-weekly oral dosing.[4][5]

| Species | Oral Bioavailability (%) | Mean Residence Time (hours) | Reference |

| Rat | 34 | 2.9 | [5] |

| Dog | 31 | 23 | [5] |

Clinical Development

This compound (GS-5894) has been evaluated in a Phase 1 clinical trial.[3] This open-label master protocol study has recently been completed, and the results are pending.[3] The trial aimed to assess the safety, tolerability, and pharmacokinetics of this novel antiretroviral.[8]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound against HIV-1 RT, based on commercially available kits and common laboratory practices.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound (or other test compound)

-

Microplates (e.g., 96-well)

-

Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Template/Primer (e.g., poly(A) • oligo(dT))

-

Labeled deoxynucleotides (e.g., biotin-dUTP, digoxigenin-dUTP)

-

Streptavidin-coated microplates

-

Enzyme-linked antibody (e.g., anti-digoxigenin-peroxidase)

-

Substrate for detection (e.g., TMB for peroxidase)

-

Stop solution

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in reaction buffer.

-

Reaction Setup: In a microplate, add the diluted this compound, a fixed amount of recombinant HIV-1 RT, and the reaction mixture containing the template/primer and labeled dNTPs. Include positive (no inhibitor) and negative (no RT) controls.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Detection:

-

Stop the reaction.

-

Transfer the reaction products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an enzyme-conjugated antibody that recognizes the other label on the dNTPs (e.g., digoxigenin).

-

Wash the plate again.

-

Add the appropriate substrate and measure the resulting signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression analysis.

Conclusion

This compound is a promising NNRTI with potent in vitro activity against a broad range of HIV-1 variants, including those resistant to currently available NNRTIs. Its preclinical pharmacokinetic profile suggests the potential for a convenient once-weekly oral dosing regimen, which could improve patient adherence and treatment outcomes. The pending results from the completed Phase 1 clinical trial will be crucial in determining the future developmental path of this compound. Further research is warranted to fully elucidate its clinical efficacy, safety, and resistance profile in humans.

References

- 1. youtube.com [youtube.com]

- 2. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. treatmentactiongroup.org [treatmentactiongroup.org]

- 4. CROI 2024: Pipeline ART – new drugs and formulations | HIV i-Base [i-base.info]

- 5. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential [natap.org]

- 6. gilead.com [gilead.com]

- 7. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antiretroviral Therapy for HIV · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

Early Preclinical Efficacy of Bavtavirine: A Technical Overview

Disclaimer: Specific preclinical quantitative efficacy data for Bavtavirine is not publicly available in the searched resources. Therefore, this document provides a comprehensive overview of the typical preclinical evaluation for a non-nucleoside reverse transcriptase inhibitor (NNRTI) of this class, with illustrative data and standardized experimental protocols.

Introduction

This compound is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has entered clinical development for the treatment of HIV-1 infection. As an NNRTI, its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. This guide summarizes the typical early preclinical data package for a compound like this compound, focusing on its in vitro efficacy, mechanism of action, and the methodologies used in these assessments.

In Vitro Efficacy

The initial preclinical evaluation of an anti-HIV-1 compound involves a series of in vitro assays to determine its potency, selectivity, and spectrum of activity against different viral strains.

Anti-HIV-1 Activity in Cell Lines

The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an antiviral compound. It represents the concentration of the drug that inhibits viral replication by 50%. These assays are typically performed in susceptible human T-cell lines, such as MT-4 or CEM, infected with laboratory-adapted strains of HIV-1.

Table 1: Illustrative In Vitro Anti-HIV-1 Activity of a Novel NNRTI

| Cell Line | HIV-1 Strain | Assay Method | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MT-4 | IIIB (X4) | p24 Antigen ELISA | 0.5 | >10 | >20,000 |

| CEM-SS | RF (X4) | CPE Reduction | 0.8 | >10 | >12,500 |

| PM1 | BaL (R5) | Luciferase Reporter | 1.2 | >10 | >8,333 |

CC50 (50% cytotoxic concentration) is determined in parallel to assess the drug's toxicity to the host cells.

Activity Against NNRTI-Resistant Strains

A crucial aspect of preclinical evaluation is to determine the compound's activity against HIV-1 strains harboring mutations that confer resistance to existing NNRTIs.

Table 2: Illustrative Activity Against NNRTI-Resistant HIV-1 Mutants

| Mutation | Amino Acid Change | Fold Change in EC50 vs. Wild-Type |

| K103N | Lysine to Asparagine | 2.5 |

| Y181C | Tyrosine to Cysteine | 1.8 |

| E138K | Glutamic Acid to Lysine | 3.1 |

| K103N + Y181C | Double Mutant | 5.2 |

Fold change is calculated by dividing the EC50 against the mutant strain by the EC50 against the wild-type strain.

Experimental Protocols

Anti-HIV-1 Assay in MT-4 Cells (p24 Antigen ELISA)

-

Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.

-

Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

-

Incubation: The plate is incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 1. Workflow for in vitro anti-HIV-1 efficacy testing.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, directly targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT is confirmed using a cell-free biochemical assay.

Table 3: Illustrative HIV-1 Reverse Transcriptase Inhibition

| Enzyme | Assay Type | IC50 (nM) |

| Recombinant HIV-1 RT (Wild-Type) | RNA-dependent DNA polymerase | 0.3 |

| Recombinant HIV-1 RT (K103N) | RNA-dependent DNA polymerase | 0.8 |

| Human DNA Polymerase α | DNA-dependent DNA polymerase | >10,000 |

| Human DNA Polymerase β | DNA-dependent DNA polymerase | >10,000 |

IC50 (50% inhibitory concentration) measures the concentration of the compound required to inhibit the enzyme's activity by 50%.

Experimental Protocol: HIV-1 RT Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and buffer components.

-

Compound Addition: Serial dilutions of the test compound are added to the reaction mixture.

-

Enzyme Addition: Recombinant purified HIV-1 RT is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: The reaction is stopped by the addition of a quenching agent (e.g., EDTA).

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, often by scintillation counting after precipitation of the DNA.

-

Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the compound concentration.

Figure 2. Allosteric inhibition of HIV-1 reverse transcriptase by this compound.

In Vivo Preclinical Efficacy

Due to the species specificity of HIV-1, preclinical in vivo efficacy studies are typically conducted in humanized mouse models. These models involve the engraftment of human hematopoietic stem cells or peripheral blood mononuclear cells into immunodeficient mice, resulting in the development of a functional human immune system that can be infected with HIV-1.

While specific in vivo data for this compound is not available in the public domain, a typical study would assess the reduction in plasma viral load following treatment.

Table 4: Illustrative In Vivo Efficacy in a Humanized Mouse Model

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Log10 Viral Load Reduction at Day 14 |

| Vehicle Control | - | Oral | 0.1 |

| This compound | 10 | Oral | 1.5 |

| This compound | 30 | Oral | 2.2 |

| Efavirenz (Comparator) | 20 | Oral | 2.0 |

Experimental Protocol: In Vivo Efficacy in Humanized Mice

-

Animal Model: Humanized mice (e.g., hu-PBL-SCID or BLT mice) are infected with a CCR5-tropic strain of HIV-1.

-

Treatment Initiation: Once plasma viremia is established, mice are randomized into treatment and control groups.

-

Drug Administration: The test compound (this compound), a comparator drug, and a vehicle control are administered daily for a specified period (e.g., 14-28 days).

-

Monitoring: Plasma viral load is monitored at regular intervals by quantitative RT-PCR.

-

Data Analysis: The change in plasma viral load from baseline is calculated for each treatment group.

Figure 3. Workflow for in vivo efficacy studies in humanized mice.

Conclusion

The early preclinical evaluation of a novel NNRTI such as this compound involves a comprehensive assessment of its in vitro potency against both wild-type and resistant HIV-1 strains, direct confirmation of its inhibitory activity against the reverse transcriptase enzyme, and demonstration of in vivo efficacy in a relevant animal model. The illustrative data and protocols presented herein provide a framework for understanding the key preclinical milestones for the development of this class of antiretroviral agents. Further progression into clinical trials is contingent upon a favorable profile in these preclinical studies, demonstrating potent antiviral activity and a high barrier to resistance.

Bavtavirine: A Technical Guide for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavtavirine (formerly known as GS-5894) is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, this compound is part of the highly active antiretroviral therapy (HAART) regimen, a cornerstone of modern HIV management.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and the experimental protocols relevant to its evaluation. While specific quantitative data on the antiviral activity and pharmacokinetics of this compound are not yet publicly available, this document serves as a comprehensive resource for researchers in the field of antiretroviral drug development.

Chemical Properties

This compound is a small molecule with the chemical formula C₂₆H₂₀N₆.[4] Its structure is distinct from the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), defining its classification as an NNRTI.

| Property | Value |

| Chemical Formula | C₂₆H₂₀N₆ |

| Molecular Weight | 416.48 g/mol |

| CAS Number | 1956373-71-9 |

| IUPAC Name | 4-({4-amino-8-[4-(2-cyanoethenyl)-2,6-dimethylphenyl]quinazolin-2-yl}amino)benzonitrile |

Mechanism of Action

This compound, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][5] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genome into the host cell's DNA.[5]

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI-binding pocket.[5][6] This binding site is distinct from the active site where nucleoside analogs (NRTIs) bind. The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[5] This prevents the conversion of viral RNA to DNA, thereby halting the viral replication cycle.

Figure 1. Mechanism of this compound as an NNRTI.

Antiviral Activity (Generalized Data)

The antiviral activity of NNRTIs like this compound is typically quantified using in vitro cell-based assays. These assays determine the concentration of the drug required to inhibit viral replication by 50% (EC₅₀) and the concentration that causes 50% cytotoxicity to the host cells (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the drug's therapeutic window. While specific values for this compound are not publicly available, the following table provides a template for recording such data.

| Assay Type | Cell Line | HIV-1 Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Reporter Gene Assay | TZM-bl | Wild-Type | |||

| Mutant Strain 1 | |||||

| Mutant Strain 2 | |||||

| p24 Antigen Assay | PMBCs | Wild-Type | |||

| Mutant Strain 1 | |||||

| Mutant Strain 2 |

Pharmacokinetics (Generalized Data)

This compound has completed a Phase 1 clinical trial (NCT05585307) to evaluate its safety, tolerability, and pharmacokinetics.[5][7] This study investigated different doses of this compound administered with varying meal conditions to understand its absorption and metabolic profile.[8] Key pharmacokinetic parameters typically evaluated in such trials are summarized in the table below as a template for data presentation.

| Parameter | Description | Units | Value (Single Dose) | Value (Multiple Doses) |

| Cₘₐₓ | Maximum plasma concentration | ng/mL | ||

| Tₘₐₓ | Time to reach Cₘₐₓ | hours | ||

| AUC | Area under the plasma concentration-time curve | ng·h/mL | ||

| t₁/₂ | Elimination half-life | hours | ||

| CL/F | Apparent total clearance | L/h | ||

| Vd/F | Apparent volume of distribution | L |

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay is a common method to determine the antiviral efficacy of a compound by measuring the inhibition of viral entry and replication.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound (or other test compounds)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for in vitro antiviral screening.

Reverse Transcriptase Inhibition Assay (Generalized Protocol)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including the labeled dNTP).

-

Compound Addition: Add serial dilutions of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC₅₀ value.

Conclusion

This compound represents a promising addition to the arsenal of NNRTIs for the treatment of HIV-1. Its potent activity, as suggested by its progression to clinical trials, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The generalized data tables and detailed experimental protocols offer a framework for the continued evaluation of this and other novel antiretroviral compounds. As more data from clinical studies become available, a more complete picture of this compound's efficacy and safety profile will emerge, potentially establishing its role in future HIV treatment regimens.

References

- 1. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Gilead Demonstrates Transformative Potential Impact Of Antiviral Innovation at CROI 2023 [natap.org]

- 5. gilead.com [gilead.com]

- 6. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]

- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

In Vitro Antiviral Profile of Bavtavirine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavtavirine is identified as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] As a member of the quinazoline derivatives, its primary therapeutic target is the human immunodeficiency virus type 1 (HIV-1).[1] This technical guide provides an in-depth overview of the available information on the in vitro antiviral activity of this compound, with a focus on its mechanism of action and the experimental protocols relevant to its evaluation.

It is important to note that while this compound is characterized as a potent anti-HIV agent, comprehensive quantitative data detailing its in vitro antiviral spectrum against a wide range of viruses is not extensively available in the public domain. The information presented herein is based on the established knowledge of NNRTIs and general antiviral testing methodologies.

Core Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of the viral RNA genome into double-stranded DNA. This process is essential for the subsequent integration of the viral genetic material into the host cell's genome.

Quantitative Data

Currently, specific quantitative data (e.g., EC₅₀, IC₅₀, CC₅₀ values) for this compound against a broad spectrum of viruses are not publicly available. Research and clinical development of this compound are primarily focused on its activity against HIV-1.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the in vitro antiviral activity of NNRTIs like this compound against HIV-1.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

-

Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. The assay typically employs a synthetic template-primer, such as poly(rA)-oligo(dT), and a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP or a fluorescently labeled analog).

-

Assay Procedure:

-

Varying concentrations of this compound are pre-incubated with the recombinant HIV-1 RT in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the template-primer and the deoxynucleotide triphosphate mix.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (typically 37°C).

-

The reaction is then stopped, and the amount of incorporated labeled nucleotide is quantified. This can be done by methods such as scintillation counting for radiolabeled nucleotides or fluorescence detection.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay)

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.

-

Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB, NL4-3) or clinical isolates can be used.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

The cells are then infected with a known amount of HIV-1.

-

The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant (using ELISA), reverse transcriptase activity, or by observing the cytopathic effect (CPE).

-

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%, is determined from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

-

Cell Lines: The same cell lines used in the antiviral assay are utilized.

-

Assay Procedure:

-

Uninfected cells are incubated with the same serial dilutions of this compound as used in the antiviral assay.

-

After the incubation period, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or the trypan blue exclusion assay.

-

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of this compound that reduces cell viability by 50%, is calculated. The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, is then determined to assess the therapeutic window of the compound.

Visualizations

References

Potential Therapeutic Applications of Bavtavirine in HIV Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavtavirine (GS-5894) is a novel, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant potential for the treatment of HIV-1 infection. Preclinical data highlight its high potency against both wild-type and a broad range of NNRTI-resistant HIV-1 variants, surpassing the activity of several currently marketed NNRTIs. Furthermore, its pharmacokinetic profile supports a potential once-weekly oral dosing regimen, a significant advancement that could improve patient adherence and long-term outcomes. A Phase 1b clinical trial has been completed, and while full results are not yet publicly available, its design suggests a focus on evaluating the safety, pharmacokinetics, and initial antiviral activity of a single oral dose. This document provides a comprehensive overview of the current preclinical data, and available clinical trial information for this compound, offering a technical resource for the scientific community.

Introduction

The landscape of HIV-1 treatment has been transformed by the advent of highly active antiretroviral therapy (HAART), with non-nucleoside reverse transcriptase inhibitors (NNRTIs) playing a crucial role in many treatment regimens. NNRTIs offer a potent mechanism of action, directly inhibiting the HIV-1 reverse transcriptase enzyme and preventing the conversion of viral RNA into DNA, a critical step in the viral lifecycle. Despite the success of existing NNRTIs, the emergence of drug-resistant strains remains a significant clinical challenge.

This compound (GS-5894) is a next-generation NNRTI developed by Gilead Sciences with the potential to address some of the limitations of current therapies. Its development has focused on achieving a high barrier to resistance and a long-acting pharmacokinetic profile suitable for infrequent dosing. This guide summarizes the key preclinical findings and available clinical data for this compound, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its polymerase activity and blocking the synthesis of viral DNA.

Preclinical Data

Antiviral Activity

This compound has demonstrated potent and selective inhibition of HIV-1 replication in various in vitro systems. A summary of its half-maximal effective concentration (EC50) and selectivity index (SI) is presented in Table 1.

| Cell Line | EC50 (nM) | Selectivity Index (CC50/EC50) |

| MT-4 T-cell line | 1.5 - 4.2 | 5,152 to >66,000 |

| Primary Human CD4+ T lymphocytes | 1.5 - 4.2 | 5,152 to >66,000 |

| Monocyte-derived Macrophages | 1.5 - 4.2 | 5,152 to >66,000 |

| Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1 [1][2] |

Activity Against NNRTI-Resistant Strains

A significant advantage of this compound is its robust activity against a wide range of HIV-1 variants with known NNRTI resistance-associated mutations. In a head-to-head comparison against a panel of 32 NNRTI-resistant HIV-1 reporter viruses from treatment-experienced individuals, this compound's antiviral activity was superior to that of other marketed NNRTIs[1][2].

In dose-escalation resistance selection studies, the emergence of an HIV-1 triple reverse transcriptase variant (I125V+E138K+P236T) was observed. This variant exhibited cross-resistance to efavirenz and rilpivirine[1][2].

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models suggest that this compound has properties conducive to a long-acting oral formulation. Key parameters are summarized in Table 2.

| Parameter | Rat | Dog | Human (Predicted) |

| Oral Bioavailability | 34% | 31% | - |

| Mean Residence Time | 2.9 hours | 23 hours | - |

| Predicted Clearance (uncorrected for plasma binding) | - | - | 0.17 L/h/kg |

| Human Binding-Adjusted EC95 | - | - | 122 nM |

| Table 2: Preclinical Pharmacokinetic Parameters of this compound [1][2] |

This compound is highly bound to plasma proteins across species[1]. The combination of high plasma binding and low predicted metabolic clearance supports the potential for a once-weekly oral dosing schedule in humans[1].

Clinical Development

This compound is currently being evaluated in a Phase 1b clinical trial (NCT05585307, Substudy GS-US-544-5905-01).

Trial Design

The study is an open-label, single-dose/multiple-dose, multicohort trial designed to assess the safety, pharmacokinetics, and antiviral activity of this compound as monotherapy in people with HIV-1[3]. Participants are either antiretroviral (ARV) treatment-naive or treatment-experienced but naive to the NNRTI class and have not received any ARV therapy within 12 weeks of screening[3].

In the initial cohort, participants received a single 675 mg oral dose of this compound administered with a high-fat meal. The primary endpoint for antiviral activity is the change from baseline in plasma HIV-1 RNA at Day 11[3][4]. Following the initial assessment period, participants initiate a standard of care ARV regimen[4].

Clinical Trial Results

The Phase 1b study is complete; however, as of the publication of this guide, the full clinical data, including human pharmacokinetic parameters and viral load reduction, have not been made publicly available.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Assay)

The antiviral activity of this compound was assessed using a cytopathic effect (CPE) assay in MT-2 and MT-4 T-cell lines[1][2]. The following is a representative protocol for such an assay.

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density that allows for logarithmic growth during the assay period.

-

Compound Preparation: this compound is serially diluted to generate a range of concentrations.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: The diluted this compound is added to the infected cell cultures. Control wells include infected untreated cells and uninfected cells.

-

Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Quantification of Cytopathic Effect: Cell viability is assessed using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell protection is calculated for each drug concentration, and the EC50 value is determined by non-linear regression analysis. Cytotoxicity (CC50) is determined in parallel on uninfected cells. The selectivity index is calculated as the ratio of CC50 to EC50.

Resistance Profiling Assay

The activity of this compound against NNRTI-resistant variants was evaluated using a panel of HIV-1 reporter viruses[1]. A general protocol for this type of assay is as follows:

-

Virus Panel: A panel of recombinant HIV-1 strains, each containing specific NNRTI resistance-associated mutations in the reverse transcriptase gene and a reporter gene (e.g., luciferase), is utilized.

-

Cell Culture: A suitable host cell line (e.g., HEK293T) is seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with serial dilutions of this compound.

-

Infection: The cells are then infected with the panel of reporter viruses.

-

Incubation: Plates are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.

-

Luciferase Assay: A luciferase substrate is added to the cells, and luminescence is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity at different drug concentrations is used to calculate the EC50 for each resistant variant. The fold-change in EC50 relative to wild-type virus is then determined.

Future Directions

The preclinical profile of this compound is highly promising, suggesting it could be a valuable addition to the HIV treatment armamentarium. The key next step will be the release and analysis of the data from the Phase 1b clinical trial. These results will provide the first insights into the safety, tolerability, and pharmacokinetic profile of this compound in humans, as well as its initial antiviral efficacy.

Should the Phase 1b data be positive, further clinical development will likely focus on:

-

Dose-ranging studies: to identify the optimal once-weekly oral dose.

-

Combination therapy trials: evaluating the efficacy and safety of this compound in combination with other antiretroviral agents.

-

Studies in treatment-experienced patients: to confirm its activity against a broad range of NNRTI-resistant HIV-1 in a clinical setting.

Conclusion

This compound is a potent, next-generation NNRTI with a preclinical profile that suggests the potential for a highly effective and convenient once-weekly oral treatment for HIV-1. Its robust activity against NNRTI-resistant strains is a particularly compelling feature. The forthcoming results from its initial clinical evaluation are eagerly awaited and will be critical in determining the future therapeutic trajectory of this promising new agent.

References

Methodological & Application

Application Notes and Protocols: Bavtavirine In Vitro Antiviral Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavtavirine (also known as GSK2248761 or Fosdevirine) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated in vitro activity against human immunodeficiency virus type 1 (HIV-1).[1][2][3] As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA. This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and blocking viral replication.

Data Presentation

In Vitro Antiviral Activity of this compound against HIV-1

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) of this compound against wild-type and NNRTI-resistant HIV-1 strains.

| HIV-1 Strain | EC50 / IC50 (nM) | Reference |

| Wild-Type | 1.2 (IC50) | [2] |

| K103N Mutant | ≤2 (EC50) | [2] |

| Y181C Mutant | ≤2 (EC50) | [2] |

| K103N/Y181C Double Mutant | ≤2 (EC50) | [2] |

In Vitro Cytotoxicity of a Representative NNRTI (Efavirenz)

No specific in vitro cytotoxicity (CC50) data for this compound was publicly available at the time of this publication. The following data for Efavirenz, another NNRTI, is provided for illustrative purposes.

| Cell Line | CC50 (µM) |

| MT-4 | >100 |

| Peripheral Blood Mononuclear Cells (PBMCs) | >100 |

| Vero | >100 |

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

Human T-lymphoid cell line (e.g., MT-4, CEM-GFP)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

HIV-1 laboratory strains (e.g., IIIB, NL4-3)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

Procedure:

-

Maintain T-lymphoid cell lines in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Isolate PBMCs from healthy donor blood and stimulate with PHA for 3 days before infection. Maintain PBMCs in complete RPMI 1640 medium supplemented with IL-2.

-

Propagate HIV-1 stocks by infecting susceptible cell lines. Harvest the virus-containing supernatant when cytopathic effects are evident, clarify by centrifugation, and store at -80°C.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).

Materials:

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MT-4 cells (or other susceptible cell lines)

-

HIV-1 stock

-

Cell viability reagent (e.g., MTT, XTT)

-

ELISA kit for HIV-1 p24 antigen

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add the diluted compound to the cell plates. Include wells with cells and media only (cell control) and cells with virus only (virus control).

-

Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Quantify the extent of viral replication. This can be done by:

-

MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

p24 Antigen ELISA: Collect the culture supernatant and measure the concentration of HIV-1 p24 antigen according to the manufacturer's instructions.

-

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical)

This assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme by this compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound stock solution

-

RT assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40)

-

Poly(A) template and oligo(dT) primer

-

Labeled nucleotides (e.g., [3H]-dTTP or a colorimetric detection system)

-

Microplates

Procedure:

-

Prepare a reaction mixture containing RT assay buffer, poly(A) template, oligo(dT) primer, and labeled nucleotides.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of newly synthesized DNA. For radiolabeled nucleotides, this can be done by precipitation and scintillation counting. For colorimetric assays, follow the manufacturer's protocol for detection.

-

Calculate the percentage of RT inhibition for each drug concentration.

-

Determine the 50% inhibitory concentration (IC50) value by non-linear regression analysis.

Cytotoxicity Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

This compound stock solution

-

96-well microplates

-

Uninfected host cells (same as used in the antiviral assay)

-

Cell viability reagent (e.g., MTT, XTT)

Procedure:

-

Seed uninfected cells into 96-well plates at the same density as the antiviral assay.

-

Add serial dilutions of this compound to the wells. Include a cell control with no compound.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add a cell viability reagent (e.g., MTT) to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and using a non-linear regression analysis.

Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Experimental Workflow

References

Application Notes and Protocols for Testing Bavtavirine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential therapeutic applications in antiviral drug development, particularly against Human Immunodeficiency Virus (HIV). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. This document provides detailed application notes and standardized protocols for evaluating the in vitro efficacy and cytotoxicity of this compound using two common and relevant cell lines: the human T-cell line MT-4 and primary Peripheral Blood Mononuclear Cells (PBMCs).

These protocols are designed to serve as a comprehensive guide for researchers initiating studies on this compound or similar NNRTIs. The methodologies described herein are based on established antiviral testing procedures.

Data Presentation

Due to the limited publicly available in vitro efficacy and cytotoxicity data specifically for this compound, the following tables present a generalized format with hypothetical data for illustrative purposes. Researchers should replace these values with their experimentally determined results.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 in MT-4 and PBMC Cultures

| Cell Line | Virus Strain | Assay Method | EC50 (nM) | EC90 (nM) |

| MT-4 | HIV-1 IIIB | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] |

| MT-4 | HIV-1 NL4-3 | Luciferase Reporter | [Insert experimental value] | [Insert experimental value] |

| PBMCs | HIV-1 BaL | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] |

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity Profile of this compound in MT-4 and PBMC Cultures

| Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MT-4 | MTT Assay | 72 | [Insert experimental value] | [Calculate based on EC50] |

| PBMCs | XTT Assay | 120 | [Insert experimental value] | [Calculate based on EC50] |

CC50: 50% cytotoxic concentration.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, distorting the active site and thereby blocking the polymerase activity required for the reverse transcription of the viral RNA genome into proviral DNA.

Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) in MT-4 Cells

This protocol outlines the procedure for determining the 50% effective concentration (EC50) of this compound against HIV-1 in the MT-4 T-lymphocyte cell line. The readout for viral replication is the quantification of the HIV-1 p24 antigen.

Materials:

-

MT-4 cells

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Workflow:

Workflow for determining the antiviral efficacy of this compound in MT-4 cells.

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and have a viability of >95%. Adjust the cell concentration to 1 x 10^5 cells/mL.

-

Plate Seeding: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

-

Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).

-

Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI) in complete RPMI-1640 medium. Add 50 µL of the diluted virus to each well (except the cell control wells).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50) in PBMCs

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in primary human PBMCs using a colorimetric MTT assay.

Materials:

-

Human PBMCs (isolated from healthy donors via Ficoll-Paque density gradient centrifugation)

-

Complete RPMI-1640 medium (supplemented as above)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Workflow:

Workflow for determining the cytotoxicity of this compound in PBMCs.

Procedure:

-

PBMC Preparation: Isolate PBMCs from whole blood. Culture the cells in complete RPMI-1640 medium and stimulate with PHA (5 µg/mL) for 3 days. After stimulation, wash the cells and resuspend them in complete medium containing IL-2 (20 U/mL) at a concentration of 2 x 10^6 cells/mL.

-

Plate Seeding: Add 100 µL of the stimulated PBMC suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium with IL-2. Add 100 µL of each dilution to the appropriate wells. Include wells with no drug (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this and other novel antiviral agents. It is recommended that all experiments include appropriate controls and are performed in compliance with institutional laboratory safety standards.

Determining the Antiviral Potency of Bavtavirine: Application Notes and Protocols for IC50 Determination in Various Cell Types

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavtavirine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant promise in the inhibition of Human Immunodeficiency Virus (HIV) replication. As with any novel antiviral compound, a thorough characterization of its inhibitory activity across different cell types is crucial for preclinical development. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell lines pertinent to HIV research. The provided methodologies will guide researchers in generating robust and reproducible data to assess the antiviral efficacy of this compound.

Introduction

This compound is a member of the quinazoline class of compounds and functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] This inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. The potency of an antiviral agent is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.[4] Determining the IC50 of this compound in various cell lines, such as T-lymphocyte cell lines and primary human cells, is essential to understand its cell-type-specific activity and potential therapeutic window.

Data Presentation

Due to the limited availability of publicly accessible IC50 data for this compound, the following table presents illustrative data to demonstrate the format for summarizing experimental findings. Researchers should replace this with their experimentally determined values.

| Cell Line | Virus Strain | Assay Method | This compound IC50 (nM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |

| MT-4 | HIV-1 (IIIB) | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] | [Calculate] |

| CEM-SS | HIV-1 (RF) | MTT Assay | [Insert experimental value] | [Insert experimental value] | [Calculate] |

| PBMCs | HIV-1 (BaL) | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] | [Calculate] |

Signaling Pathway and Mechanism of Action

This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA from the RNA template.

Experimental Protocols

The following protocols provide a framework for determining the IC50 of this compound. It is recommended to perform these experiments with appropriate controls, including a known NNRTI as a positive control (e.g., Nevirapine or Efavirenz) and a vehicle control (e.g., DMSO).

General Experimental Workflow

The overall workflow for determining the IC50 of an antiviral compound involves several key steps, from cell preparation to data analysis.

References

- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bavtavirine Cytotoxicity Assays in Primary Human Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potency in HIV research.[1][2] As with any therapeutic candidate, evaluating its safety profile, particularly its potential for cytotoxicity in primary human cells, is a critical step in preclinical development. Primary cells, being non-transformed and derived directly from tissues, offer a more physiologically relevant model for assessing drug toxicity compared to immortalized cell lines.

These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound in primary human cells, including peripheral blood mononuclear cells (PBMCs), lymphocytes, and hepatocytes. The protocols outlined below are standard methods for evaluating compound-induced cytotoxicity and can be adapted for specific research needs.

Data Presentation

Effective evaluation of cytotoxicity relies on the generation of dose-response curves to determine key quantitative metrics. The following tables are templates for summarizing cytotoxicity data for this compound.

Table 1: Cytotoxicity of this compound in Primary Human PBMCs after 72-hour Exposure

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Max) (Mean ± SD) | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 | 5.1 ± 1.5 | 1.0 ± 0.2 |

| 1 | 98.1 ± 5.1 | 6.2 ± 1.8 | 1.1 ± 0.3 |

| 10 | 92.5 ± 6.3 | 12.8 ± 2.5 | 1.8 ± 0.4 |